3-Ethoxypropyl acetate

CAS No.:

Cat. No.: VC1901581

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O3 |

|---|---|

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | 3-ethoxypropyl acetate |

| Standard InChI | InChI=1S/C7H14O3/c1-3-9-5-4-6-10-7(2)8/h3-6H2,1-2H3 |

| Standard InChI Key | VXKUOGVOWWPRNM-UHFFFAOYSA-N |

| SMILES | CCOCCCOC(=O)C |

| Canonical SMILES | CCOCCCOC(=O)C |

Introduction

Chemical Identity and Structure

Basic Information

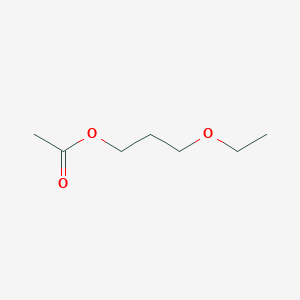

3-Ethoxypropyl acetate is chemically defined as an acetate ester that contains a propyl acetate backbone substituted by an ethoxy group at position 3. It belongs to both the acetate ester and ether chemical classes . The compound has a molecular weight of 146.18 g/mol and consists of carbon, hydrogen, and oxygen atoms arranged in a specific configuration .

Structural Characteristics

The molecular structure of 3-ethoxypropyl acetate features an acetyl group linked to the terminal carbon of a propyl chain, with an ethoxy group attached at position 3. This structure can be represented by the following molecular formula and SMILES notation:

| Parameter | Value |

|---|---|

| Molecular Formula | C7H14O3 |

| SMILES Notation | CCOCCCOC(=O)C |

| InChI | InChI=1S/C7H14O3/c1-3-9-5-4-6-10-7(2)8/h3-6H2,1-2H3 |

| InChIKey | VXKUOGVOWWPRNM-UHFFFAOYSA-N |

Table 1: Structural identifiers of 3-ethoxypropyl acetate

The compound's structure contains three oxygen atoms: one as part of the ether linkage (ethoxy group) and two in the acetate ester functionality. This arrangement contributes to the compound's unique chemical properties and potential applications.

Identifiers and Nomenclature

3-Ethoxypropyl acetate is recognized through various chemical identifiers and naming systems. These identifiers are critical for proper documentation, regulatory compliance, and scientific communication.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-ethoxypropyl acetate |

| CAS Registry Number | 98516-30-4 |

| ChEBI ID | CHEBI:87294 |

| DSSTox Substance ID | DTXSID10889404 |

| Nikkaji Number | J699.747C |

| Wikidata | Q27159499 |

Table 2: Chemical identifiers of 3-ethoxypropyl acetate

Common synonyms for this compound include ethoxypropylacetat, SCHEMBL151561, and AKOS006229661 . These alternative names may be encountered in different literature sources and chemical databases.

Physical and Chemical Properties

Physical State and Appearance

3-Ethoxypropyl acetate exists as a colorless liquid at standard temperature and pressure . It has a characteristic ester odor, which is typical of acetate compounds . The physical appearance of this compound makes it suitable for applications requiring liquid-phase reactants or solvents.

Thermodynamic Properties

The thermodynamic properties of 3-ethoxypropyl acetate are important for understanding its behavior under various conditions and for designing processes involving this compound.

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 153-160°C | at 1013 hPa |

| Freezing Point | -89°C | - |

| Flash Point | 53°C | Closed cup |

| Auto-ignition Temperature | 325°C | - |

| Vapor Pressure | 2.3 hPa | at 20°C |

| Specific Gravity | 0.941 g/cm³ | ASTM D4052 |

| Bulk Density | 0.941 g/cm³ | - |

Table 3: Thermodynamic properties of 3-ethoxypropyl acetate

These thermodynamic properties indicate that 3-ethoxypropyl acetate has a relatively high boiling point and low freezing point, suggesting a wide liquid range. The flash point of 53°C classifies it as a flammable liquid, requiring appropriate safety measures during handling and storage.

Solubility and Compatibility

The solubility characteristics of 3-ethoxypropyl acetate are notable because it demonstrates good solubility in both water and organic solvents, which is somewhat unusual for ester compounds.

| Solvent Type | Solubility |

|---|---|

| Water | 69.6 g/l at 20°C |

| Organic Solvents | Soluble |

Table 4: Solubility profile of 3-ethoxypropyl acetate

This dual solubility profile makes 3-ethoxypropyl acetate potentially valuable as a coupling or bridging agent in applications requiring compatibility with both aqueous and organic phases. It may serve as an effective co-solvent in formulations where both hydrophilic and lipophilic components need to be incorporated.

| Hazard Type | Classification |

|---|---|

| Health Hazards | 6.9B - Harmful to human target organs or systems |

| Flammability | Flammable liquid (Flash point: 53°C) |

| Environmental | Data not fully available in the search results |

Table 5: Hazard classification of 3-ethoxypropyl acetate

The compound is classified as harmful to human target organs or systems (category 6.9B), indicating potential health concerns with exposure . Additionally, its flash point of 53°C classifies it as a flammable liquid, requiring appropriate fire safety precautions.

Emergency Response

In case of accidental exposure or incidents involving 3-ethoxypropyl acetate, the following emergency response measures are recommended:

Table 6: Emergency response procedures for 3-ethoxypropyl acetate

| Property | Potential Applications |

|---|---|

| Ester/Ether Functionality | Intermediate in organic synthesis, particularly for compounds requiring both ether and ester groups |

| Solubility Profile | Co-solvent in formulations requiring compatibility with both aqueous and organic components |

| Moderate Volatility | Potential solvent in coating applications where controlled evaporation is desired |

| Thermal Properties | Process solvent in applications operating within its liquid temperature range |

Table 7: Potential applications based on chemical properties

Industry Relevance

Based on similar acetate esters, 3-ethoxypropyl acetate might find applications in:

-

Coating industry: As a solvent or co-solvent in paint and coating formulations

-

Chemical synthesis: As a reagent or intermediate in the production of more complex organic compounds

-

Pharmaceutical processing: Potentially as a process solvent in certain pharmaceutical manufacturing steps

-

Specialty chemicals: As a component in formulations requiring its specific solubility profile

Research Status and Limitations

Research Limitations

Several research gaps can be identified regarding 3-ethoxypropyl acetate:

-

Limited information on optimized synthetic routes and their comparative efficiencies

-

Sparse data on chemical reactivity and stability under various conditions

-

Insufficient documentation of actual commercial applications and performance characteristics

-

Minimal toxicological and environmental impact studies

-

Lack of comprehensive spectroscopic data and analytical methods for its identification and quantification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume